L-Threonine-15N,d5
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Overview
Description
L-Threonine-15N,d5 is a labeled form of the amino acid L-Threonine, where the nitrogen atom is replaced with the isotope nitrogen-15 and five hydrogen atoms are replaced with deuterium. This compound is used primarily in scientific research due to its stable isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Threonine-15N,d5 can be synthesized through microbial fermentation, where microorganisms are cultured in a medium containing nitrogen-15 and deuterium-labeled substrates. The microorganisms incorporate these isotopes into the L-Threonine during their metabolic processes .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are optimized to produce high yields of L-Threonine with the desired isotopic labels. The fermentation broth is then processed to isolate and purify the labeled L-Threonine .
Chemical Reactions Analysis
Types of Reactions
L-Threonine-15N,d5 undergoes various chemical reactions, including:
Oxidation: L-Threonine can be oxidized to form 2-amino-3-ketobutyric acid.
Reduction: Reduction reactions can convert L-Threonine to its corresponding alcohol.
Substitution: L-Threonine can participate in substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions
Major Products Formed
Oxidation: 2-amino-3-ketobutyric acid.
Reduction: Corresponding alcohols.
Substitution: Derivatives with different functional groups replacing the hydroxyl group
Scientific Research Applications
L-Threonine-15N,d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of L-Threonine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of labeled compounds for research and development purposes
Mechanism of Action
L-Threonine-15N,d5 exerts its effects through its incorporation into proteins and other biomolecules. The labeled isotopes allow researchers to track the compound’s metabolic pathways and interactions within biological systems. The nitrogen-15 and deuterium labels provide unique signals in NMR spectroscopy, enabling detailed analysis of molecular structures and dynamics .
Comparison with Similar Compounds
L-Threonine-15N,d5 is unique due to its dual isotopic labeling with nitrogen-15 and deuterium. Similar compounds include:
L-Threonine-15N: Labeled only with nitrogen-15.
L-Threonine-d5: Labeled only with deuterium.
L-Threonine-13C4,15N,2,3,4,4,4-d5: Labeled with carbon-13, nitrogen-15, and deuterium
These similar compounds are used in various research applications, but this compound offers the advantage of dual labeling, providing more detailed information in studies involving NMR spectroscopy and metabolic tracing .
Properties
Molecular Formula |
C4H9NO3 |
---|---|
Molecular Weight |
125.14 g/mol |
IUPAC Name |
(2S,3R)-2-(15N)azanyl-2,3,4,4,4-pentadeuterio-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1D3,2D,3D,5+1 |
InChI Key |
AYFVYJQAPQTCCC-QOCGKAENSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)([C@@]([2H])(C([2H])([2H])[2H])O)[15NH2] |
Canonical SMILES |
CC(C(C(=O)O)N)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.